

Review of scientific literature on 3-ethylcyclohexanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Ethylcyclohexanol*

Cat. No.: B1330227

[Get Quote](#)

An In-depth Technical Guide to 3-Ethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the scientific literature on **3-ethylcyclohexanol**. Due to the limited availability of data for this specific compound, this guide also incorporates information from closely related analogs to provide a thorough understanding of its expected properties and potential applications.

Chemical and Physical Properties

3-Ethylcyclohexanol is a cyclic alcohol with the molecular formula C₈H₁₆O.^[1] While extensive experimental data for this specific isomer is not readily available, its fundamental properties have been computed and are presented below. For comparative purposes, experimental data for the closely related 3-methylcyclohexanol is also included.

Table 1: Physicochemical Properties of **3-Ethylcyclohexanol** and Related Compounds

Property	3-Ethylcyclohexanol (Computed)	3-Methylcyclohexanol (Experimental)
Molecular Formula	C ₈ H ₁₆ O ^[1]	C ₇ H ₁₄ O
Molecular Weight	128.21 g/mol ^[1]	114.19 g/mol
IUPAC Name	3-ethylcyclohexan-1-ol ^[1]	3-methylcyclohexan-1-ol
CAS Number	4534-76-3 ^[1]	591-23-1
Boiling Point	Not available	174 °C
Melting Point	Not available	-5.5 °C (cis-isomer)
Flash Point	Not available	62 °C
Density	Not available	0.92 g/cm ³
LogP	2.3	1.9

Synthesis and Experimental Protocols

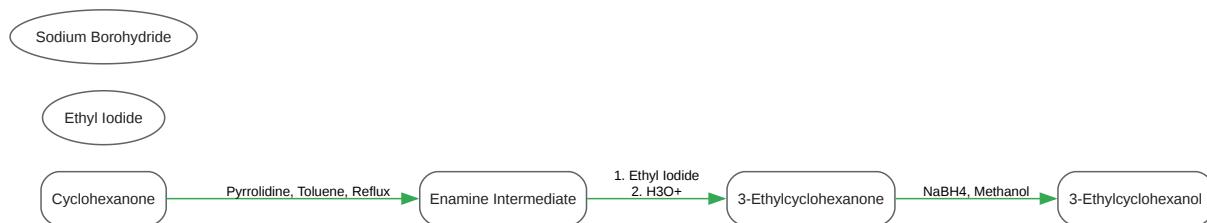
A common and effective method for the synthesis of **3-ethylcyclohexanol** is the reduction of its corresponding ketone, 3-ethylcyclohexanone. This ketone can be synthesized from cyclohexanone through an enamine intermediate followed by alkylation.

Synthesis of 3-Ethylcyclohexanone from Cyclohexanone

This synthesis involves a two-step process starting with the formation of a cyclohexanone enamine, followed by alkylation with an ethyl halide, and subsequent hydrolysis to yield the desired 3-ethylcyclohexanone.

Experimental Protocol:

- Enamine Formation: A solution of cyclohexanone (1.0 eq) and a secondary amine such as pyrrolidine (1.2 eq) in a suitable solvent like toluene is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction. The reaction is monitored by TLC until the cyclohexanone is consumed.


- **Alkylation:** The reaction mixture containing the enamine is cooled, and an ethyl halide, such as ethyl iodide (1.1 eq), is added. The mixture is then stirred, and the progress of the alkylation is monitored.
- **Hydrolysis:** After the alkylation is complete, the reaction mixture is treated with an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the enamine and the iminium salt intermediate.
- **Work-up and Purification:** The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude 3-ethylcyclohexanone is then purified by distillation.

Reduction of 3-Ethylcyclohexanone to 3-Ethylcyclohexanol

The reduction of the ketone to the alcohol can be achieved using a variety of reducing agents. A standard and mild procedure involves the use of sodium borohydride.

Experimental Protocol:

- **Reaction Setup:** 3-Ethylcyclohexanone (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- **Addition of Reducing Agent:** Sodium borohydride (NaBH_4 , 1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- **Reaction Monitoring:** The reaction is allowed to stir at room temperature and is monitored by thin-layer chromatography (TLC) until the starting ketone is no longer detectable.
- **Quenching and Work-up:** The reaction is carefully quenched by the slow addition of water, followed by a dilute acid (e.g., 1 M HCl) to neutralize the excess borohydride and hydrolyze the borate ester. The product is then extracted with an organic solvent like diethyl ether.
- **Purification:** The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude **3-ethylcyclohexanol** can be purified by distillation under reduced pressure.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **3-ethylcyclohexanol**.

Spectroscopic Data

While experimental spectra for **3-ethylcyclohexanol** are not widely published, its expected spectral characteristics can be predicted based on the known data of its isomers and related compounds.

Table 2: Predicted ¹H NMR Spectral Data for **3-Ethylcyclohexanol**

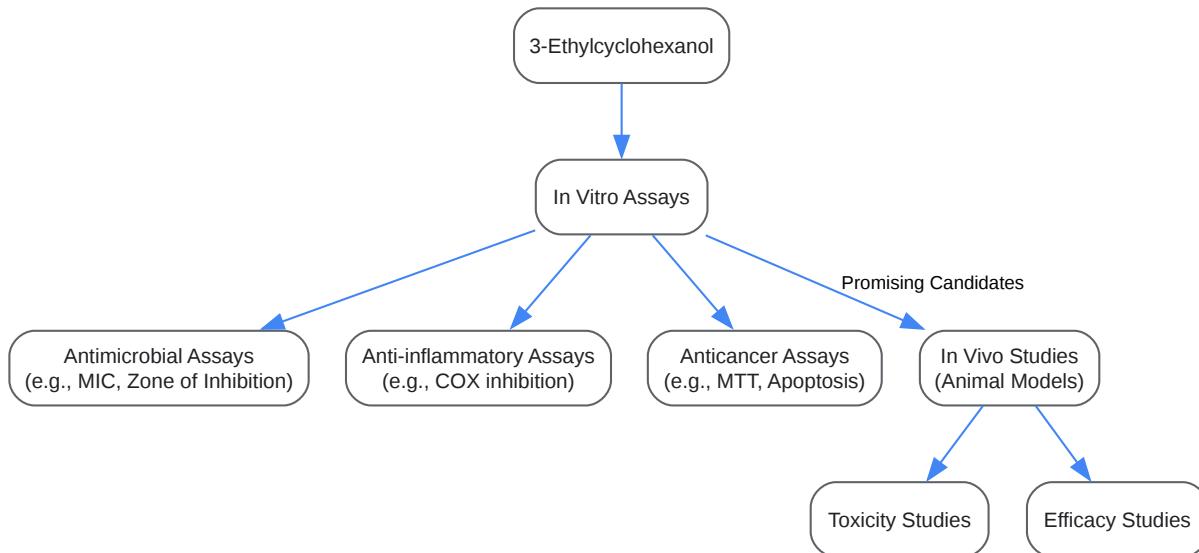
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.5-4.0	m	1H	H-1 (CH-OH)
~1.0-2.0	m	10H	Cyclohexyl protons
~0.9	t	3H	-CH ₂ CH ₃
~1.3	q	2H	-CH ₂ CH ₃

Table 3: Predicted ¹³C NMR Spectral Data for **3-Ethylcyclohexanol**

Chemical Shift (δ , ppm)	Assignment
~70	C-1 (CH-OH)
~20-45	Cyclohexyl carbons
~29	-CH ₂ CH ₃
~11	-CH ₂ CH ₃

Table 4: Predicted Infrared (IR) Spectroscopy Data for **3-Ethylcyclohexanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Broad, Strong	O-H stretch (alcohol)
~2930, ~2860	Strong	C-H stretch (alkane)
~1060	Medium	C-O stretch (secondary alcohol)


Table 5: Predicted Mass Spectrometry Data for **3-Ethylcyclohexanol**

m/z	Relative Intensity	Assignment
128	Low	[M] ⁺ (Molecular ion)
110	Medium	[M - H ₂ O] ⁺
99	High	[M - C ₂ H ₅] ⁺

Biological Activity

Specific studies on the biological activity of **3-ethylcyclohexanol** are not available in the current scientific literature. However, research on substituted cyclohexanol and cyclohexanone derivatives has revealed a range of biological activities, suggesting potential areas for investigation for **3-ethylcyclohexanol**. These activities include antimicrobial, anti-inflammatory, and anticancer properties.

The general workflow for screening the biological activity of a compound like **3-ethylcyclohexanol** would involve a series of in vitro and in vivo assays.

[Click to download full resolution via product page](#)

Caption: General workflow for biological activity screening.

Given the structural similarity to other biologically active cyclohexanols, future research into the pharmacological profile of **3-ethylcyclohexanol** is warranted.

Safety and Handling

Specific toxicology and safety data for **3-ethylcyclohexanol** are not available. Therefore, it should be handled with the standard precautions for a laboratory chemical of unknown toxicity. General safety guidelines for related compounds such as cyclohexanol and 3-methylcyclohexanol should be followed.

- General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

- **Fire Safety:** Keep away from open flames and sources of ignition. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.
- **First Aid:** In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

This guide serves as a foundational resource for researchers and professionals interested in **3-ethylcyclohexanol**. The compilation of existing data and informed predictions based on related compounds aims to facilitate further investigation into the properties and potential applications of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ICSC 0295 - 3-METHYLCYCLOHEXANOL [inchem.org]
- To cite this document: BenchChem. [Review of scientific literature on 3-ethylcyclohexanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330227#review-of-scientific-literature-on-3-ethylcyclohexanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com